4-Nitroanisole

Physical Properties Process Chemistry Formulation

Ensure precise sourcing: 4-Nitroanisole (CAS 100-17-4) is a solid-state, para-substituted isomer fundamentally distinct from liquid 2-nitroanisole. It is the definitive, high-yield precursor for p-anisidine (>98% conversion) for azo dyes and APIs. Its unique profile is validated for continuous flow synthesis of insensitive munitions (90% nitration yield) and as a Kamlet-Taft solvent probe in supercritical water research. Substituting with other isomers compromises reaction kinetics and regulatory compliance, as 2-nitroanisole carries a different carcinogen classification.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 91-23-6(o-Nitroanisole); 100-17-4(p-Nitroanisole)
Cat. No. B7767831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitroanisole
CAS91-23-6(o-Nitroanisole); 100-17-4(p-Nitroanisole)
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C7H7NO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
InChIKeyBNUHAJGCKIQFGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 75 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitroanisole (CAS 100-17-4): A Key Aromatic Intermediate for Pharmaceutical and Dye Synthesis


4-Nitroanisole (p-Nitroanisole; CAS 100-17-4) is an aromatic organic compound from the nitroanisole class, characterized by a methoxy (-OCH₃) and a nitro (-NO₂) group in para positions on a benzene ring [1]. It is a pale yellow crystalline solid widely utilized as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and, most notably, azo dyes, where it serves as a precursor to key compounds like p-anisidine [2]. This compound is one of three constitutional isomers, and its specific substitution pattern directly dictates its unique physical and chemical properties, making it functionally distinct and non-interchangeable with its ortho- and meta- counterparts [3].

Why 'Nitroanisole' is Not a Drop-In Replacement for 4-Nitroanisole


Procuring a generic 'nitroanisole' or assuming isomer interchangeability is a critical error. The three nitroanisole isomers (ortho-, meta-, and para-) are distinct chemical entities with divergent physical states, melting points, and reactivity profiles [1]. For instance, 2-nitroanisole (CAS 91-23-6) is a liquid at room temperature (mp ~9.4°C), while 4-nitroanisole is a crystalline solid (mp ~54°C) [2][3]. This fundamental difference in physical state profoundly impacts handling, formulation, and reaction kinetics. Furthermore, the para-substitution pattern of 4-nitroanisole leads to unique regioselectivity in further electrophilic aromatic substitution reactions compared to its ortho-isomer, which is sterically hindered [4][5]. Crucially, their toxicological and regulatory profiles diverge significantly; 2-nitroanisole is listed as a substance reasonably anticipated to be a human carcinogen, a classification not shared by the para-isomer [6]. Therefore, substituting 4-nitroanisole with another isomer without rigorous re-validation jeopardizes process yield, purity, and regulatory compliance.

Quantifiable Differentiation of 4-Nitroanisole: Evidence-Based Selection Guide


Crystalline vs. Liquid Physical State: A Critical Handling and Processing Advantage of 4-Nitroanisole over 2-Nitroanisole

4-Nitroanisole exists as a crystalline solid at standard room temperature, offering distinct handling and formulation advantages over its liquid ortho-isomer . This difference is quantified by their respective melting points: 4-nitroanisole has a melting point of 54°C, whereas 2-nitroanisole is a liquid with a melting point of 9.4°C [1][2]. This directly impacts industrial processes; solids are generally easier to handle, weigh, and store with lower risk of spillage or vapor exposure compared to liquids. Furthermore, the crystalline form facilitates purification by recrystallization, a common method for ensuring high purity in pharmaceutical intermediate synthesis.

Physical Properties Process Chemistry Formulation

Divergent Regulatory and Toxicological Profile: 4-Nitroanisole Avoids the Carcinogen Classification of its Ortho-Isomer

A pivotal differentiator for procurement is the toxicological classification. 2-Nitroanisole (o-isomer) is identified as a substance 'reasonably anticipated to be a human carcinogen' [1]. In stark contrast, 4-nitroanisole does not carry this same carcinogenicity classification. While 4-nitroanisole is still classified as a Category 2 carcinogen (Suspected of causing cancer) and is acutely toxic, the specific, high-concern designation applied to the ortho-isomer is absent. This regulatory distinction has profound implications for occupational safety, waste disposal, and the overall cost of compliance and risk management in industrial use. Selecting 4-nitroanisole over 2-nitroanisole for a process where either could be a precursor is a strategic choice to mitigate significant long-term liability and regulatory burden.

Toxicology Regulatory Compliance Safety Data

Superior Yield and Regioselectivity in Flow Chemistry: 4-Nitroanisole as a Preferred Precursor for Energetic Materials

In the synthesis of picramide, a precursor to insensitive munitions, 4-nitroanisole (PNAN) demonstrates significant advantages over batch processing when used as a starting material [1]. A continuous flow process for nitrating 4-nitroanisole to 2,4,6-trinitroanisole (TNAN) achieved a 90% yield, with the subsequent ammonolysis step yielding 98% [1]. The study explicitly notes that the flow process provided a 'significant advantage in selectivity and yield' when compared to traditional batch methods, with the final product achieving over 99% HPLC purity [1]. This demonstrates that 4-nitroanisole's reactivity is well-suited for modern, safer, and more efficient continuous manufacturing techniques, a key differentiator in industrial procurement for high-value specialty chemicals.

Flow Chemistry Process Intensification Energetic Materials

Mild Hydrogenation to p-Anisidine: A Quantified High-Yield Route Enabled by 4-Nitroanisole

4-Nitroanisole serves as a direct precursor to p-anisidine, a vital intermediate for dyes and pharmaceuticals, through a quantifiably efficient catalytic hydrogenation process [1]. A patented method demonstrates that using a KT-02 supported nickel catalyst, 4-nitroanisole can be hydrogenated under relatively mild conditions (70-95°C, 1.0-3.0 MPa H₂) to achieve a conversion rate exceeding 98% [1]. This high conversion efficiency, enabled by the specific reactivity of the para-nitro group, contrasts with processes using Raney nickel, which often suffer from lower yields and significant by-product formation ('tar') due to the higher temperatures required [1]. This direct, high-yield route from 4-nitroanisole to p-anisidine provides a more cost-effective and streamlined synthetic pathway compared to alternative routes that may require additional steps or less efficient transformations.

Catalytic Hydrogenation Pharmaceutical Intermediates Process Chemistry

Established Synthetic Route with High Yield: Methoxylation of p-Nitrochlorobenzene to 4-Nitroanisole

The primary industrial synthesis of 4-nitroanisole from p-nitrochlorobenzene via methoxylation is a well-established process that can achieve a high yield of 98% [1]. This quantitative yield data serves as a critical benchmark for procurement and process development. It demonstrates a robust and efficient manufacturing route for the compound itself, ensuring a reliable and cost-effective supply chain. While this is not a direct comparison against the synthesis of another isomer, it establishes a baseline of high production efficiency that is essential for industrial viability. A stable, high-yield synthesis is a prerequisite for a compound's utility as a bulk intermediate and directly influences its market price and availability.

Synthetic Methodology Process Development Cost Efficiency

Target Applications of 4-Nitroanisole Informed by Quantitative Evidence


Synthesis of p-Anisidine for Azo Dyes and Pharmaceuticals

4-Nitroanisole is the definitive precursor for producing p-anisidine via catalytic hydrogenation. The patented process demonstrates a >98% conversion rate under mild conditions, offering a direct, high-yield route that minimizes by-products compared to less efficient methods . This makes it the preferred starting material for manufacturing azo dyes (e.g., C.I. Azoic Diazo Component 35) and various pharmaceutical APIs that rely on p-anisidine as a key building block [2].

Continuous Flow Synthesis of High-Value Energetic Intermediates

4-Nitroanisole is uniquely suited for continuous flow chemistry applications, as evidenced by its use in the safe and scalable synthesis of picramide . The flow process delivers a high overall yield (90% for nitration, 98% for ammonolysis) and superior selectivity compared to batch methods . This application is critical for producing insensitive munitions and other high-energy materials where process safety and efficiency are paramount, setting 4-nitroanisole apart from analogs that have not been optimized for such advanced manufacturing techniques.

Solvatochromic Probe for High-Pressure and Supercritical Water Research

In advanced physical chemistry research, 4-nitroanisole is a validated probe molecule for determining the Kamlet-Taft π* solvent parameter in extreme environments . It has been specifically used to characterize high-pressure and supercritical water across a broad temperature range of 16-420 °C . This specialized application highlights the compound's unique photophysical properties and stability, making it a valuable tool for scientists studying solvent effects in unconventional media, a role not commonly served by its isomers.

Investigative Tool in Drug Metabolism Studies

4-Nitroanisole serves as a standard substrate in in vitro toxicology and pharmacology for studying cytochrome P450-mediated O-demethylation . Human liver microsomes metabolize it to 4-nitrophenol, providing a quantifiable assay for enzyme activity . This specific application is relevant for drug discovery and development, where understanding metabolic pathways is crucial for predicting drug-drug interactions and metabolic stability. The predictable and well-characterized biotransformation of 4-nitroanisole makes it a reliable comparator or control in these critical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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